Compound Description: MDL 100,907 is a selective antagonist of 5-HT2A receptors. It is used in pharmacological studies to investigate the role of 5-HT2A receptors in various physiological and behavioral processes.
Relevance: While MDL 100,907 does not share the core 1,2,4-oxadiazole structure with 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine, it features a substituted phenylpiperidine motif, which is a common pharmacophore in serotonin receptor ligands. The presence of this shared structural element suggests potential overlap in their pharmacological profiles and warrants further investigation into the binding affinities of 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine towards serotonin receptors.
3-Tropanyl-3,5-dichlorobenzoate (MDL 72222)
Compound Description: MDL 72222 is a selective antagonist of 5-HT3 receptors.
Relevance: MDL 72222, despite lacking the core structure of 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine, highlights the significance of exploring the target compound's potential interaction with serotonin receptors. Its role as a 5-HT3 receptor antagonist emphasizes the need to investigate a broader range of receptor subtypes that 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine might interact with.
(+/-)-1-(2,5-Dimethoxy-4-iodophenyl aminopropane
Compound Description: (+/-)-1-(2,5-Dimethoxy-4-iodophenylaminopropane is an agonist of 5-HT2A/2C receptors.
Relevance: The presence of a dimethoxyphenyl group in both (+/-)-1-(2,5-Dimethoxy-4-iodophenylaminopropane and 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine suggests a potential structural basis for shared biological activity. Investigating whether these compounds exhibit similar or distinct pharmacological profiles, particularly regarding their interaction with serotonin receptors, could provide valuable insights into their structure-activity relationships.
Compound Description: GR 127935 is a selective antagonist of both 5-HT1B and 5-HT1D receptors, indicating its potential in researching the intricate roles of these subtypes in various physiological processes, particularly those related to serotonin signaling.
Relevance: The structural similarity between GR 127935 and 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine, particularly the shared 1,2,4-oxadiazole ring system, directly links these compounds. Understanding GR 127935's function as a 5-HT1B/1D receptor antagonist emphasizes the need to investigate whether 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine exhibits similar antagonistic properties or perhaps possesses a distinct activity profile toward these receptor subtypes. This comparative analysis is essential for understanding the structure-activity relationships within this class of compounds and their potential pharmacological applications.
Compound Description: CP 93,129 acts as a selective agonist for 5-HT1B receptors. This selectivity makes it a valuable tool for studying the specific functions and downstream signaling pathways associated with the 5-HT1B receptor subtype.
Relevance: While structurally distinct from 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine, CP 93,129's role as a selective 5-HT1B agonist underscores the importance of evaluating the target compound's interaction with this receptor subtype. It prompts the need to determine whether 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine might act as an agonist, antagonist, or exhibit a different mode of action on the 5-HT1B receptor. Such studies are crucial for understanding the structure-activity relationship of compounds potentially targeting the serotonin system and could guide the development of novel therapeutics.
Compound Description: CP 94,253 is a selective agonist of 5-HT1B receptors.
Relevance: CP 94,253, similar to CP 93,129, functions as a selective 5-HT1B receptor agonist, further emphasizing the potential of 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine interacting with this specific receptor subtype. Despite their structural differences, the common target of these compounds highlights the need to investigate the pharmacological profile of 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine concerning its potential agonistic or antagonistic activity at the 5-HT1B receptor. This understanding is crucial for deciphering potential therapeutic applications and exploring its structure-activity relationships within the context of serotonin receptor modulation.
Compound Description: SB224289 is a selective 5-HT1B receptor antagonist. Its use in research aids in understanding the role of this receptor subtype in various physiological and pathological processes, particularly those involving serotonin signaling.
Relevance: The presence of a 1,2,4-oxadiazole moiety in both SB224289 and 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine signifies a key structural similarity. This shared feature strongly suggests potential similarities in their binding properties and pharmacological activities. Investigating if 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine also exhibits antagonistic activity towards the 5-HT1B receptor, similar to SB224289, is crucial. This comparison can provide insights into the structure-activity relationship of compounds containing the 1,2,4-oxadiazole moiety and their potential as therapeutic agents targeting the serotonin system.
Compound Description: LY393558 is a dual-acting compound exhibiting antagonistic activity at both the 5-HT1B receptor and the serotonin transporter (SERT).
Relevance: While LY393558 doesn't share a direct structural resemblance to 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine, its dual action on both the 5-HT1B receptor and SERT emphasizes the potential of compounds targeting these components of the serotonin system. This suggests that investigating the potential interaction of 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine with SERT, alongside its potential 5-HT1B receptor activity, could be highly informative. It highlights the need to broaden the pharmacological evaluation of 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine beyond receptor binding to encompass its potential effects on serotonin reuptake. This will provide a more comprehensive understanding of its mechanism of action and potential therapeutic applications in conditions related to serotonin dysregulation.
Compound Description: F 14679 belongs to a new class of chemical compounds (methylamino-pyridine) and is known for its high efficacy and selectivity as an agonist for 5-HT1A receptors.
Relevance: Although F 14679 is structurally distinct from 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine, both compounds highlight the significance of exploring the target compound's potential interactions with 5-HT1A receptors. F 14679's unique characteristics as a highly efficacious and selective 5-HT1A agonist raise intriguing possibilities for 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine. Investigating whether it might share similar agonistic properties, albeit with potentially different potencies or selectivities, would be valuable. Alternatively, it might exhibit antagonistic or entirely distinct interactions with the 5-HT1A receptor.
Compound Description: F 13640, like F 14679, is part of a novel class of methylamino-pyridine derivatives, exhibiting high efficacy and selectivity as an agonist for 5-HT1A receptors.
Relevance: Similar to F 14679, the distinct structural features and 5-HT1A receptor agonistic properties of F 13640, despite being different from 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine, provide a comparative context for understanding the target compound's potential interaction with the 5-HT1A receptor. Comparing their binding affinities, potencies, and intrinsic activities could uncover shared or divergent pharmacological profiles, shedding light on the structure-activity relationships within this class of compounds. This information could be instrumental in exploring potential therapeutic applications and designing novel compounds with tailored activities toward 5-HT1A receptors.
Compound Description: This series of compounds, 5-{6-(substituted phenyl)-5,6-dihydro-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazol-3-yl}benzene-1,2,3-triol derivatives (7a-j), were synthesized and evaluated for their antimicrobial and anti-inflammatory activities.
Relevance: While structurally distinct from 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine, their exploration underscores a common interest in heterocyclic compounds with potential pharmacological activities. The presence of the triazole and thiadiazole rings in these derivatives, while different from the oxadiazole ring in the target compound, suggests a common strategy of incorporating heterocycles to modulate biological targets. These parallels encourage further investigation into the structural determinants of the target compound's activity and whether modifications inspired by these derivatives could lead to improved or altered pharmacological profiles.
Overview
The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This compound features a piperidine ring substituted with both an oxadiazole and a sulfonyl group, which can impart unique chemical properties and potential pharmacological effects.
Source
The synthesis and characterization of this compound have been documented in various scientific literature, including patents and research articles. It is often derived from the reaction of specific precursors that include oxadiazole derivatives and piperidine-based structures, which are well-studied in medicinal chemistry for their therapeutic applications.
Potential Applications: Medicinal chemistry, particularly in neurodegenerative disease treatment and other therapeutic areas.
Synthesis Analysis
Methods
The synthesis of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine typically involves several steps:
Formation of the Oxadiazole Ring: This is achieved through the reaction of appropriate hydrazides with carboxylic acid derivatives or acyl chlorides.
Piperidine Substitution: The piperidine ring is introduced through nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic center on the aromatic sulfonyl group.
Final Coupling: The final product is obtained by coupling the oxadiazole derivative with the sulfonyl-piperidine structure.
Technical Details
The synthesis may utilize various reagents such as triethyl orthoacetate for the formation of oxadiazoles and sodium borohydride for selective reductions. The reactions are typically conducted under reflux conditions to ensure complete conversion and high yields.
Molecular Structure Analysis
Structure
The molecular structure of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine can be represented as follows:
Molecular Formula: C19H24N4O4S
Molecular Weight: Approximately 396.48 g/mol
Data
The compound features:
A piperidine ring providing basicity.
An oxadiazole moiety contributing to its potential biological activity.
Dimethoxy and dimethyl substitutions enhancing lipophilicity and possibly influencing pharmacokinetics.
Chemical Reactions Analysis
Reactions
The compound can participate in various chemical reactions:
Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in further synthetic modifications.
Reduction Reactions: The oxadiazole ring may undergo reduction under certain conditions to yield different derivatives.
Acid-Base Reactions: Given its functional groups, it may interact with acids or bases to form salts or other derivatives.
Technical Details
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield.
Mechanism of Action
Process
The mechanism of action for this compound may involve:
Interaction with Biological Targets: The oxadiazole moiety could interact with specific receptors or enzymes related to neurodegenerative pathways.
Inhibition of Protein Aggregation: There is potential for this compound to inhibit toxic protein aggregates associated with diseases like Alzheimer's by modulating α-synuclein activity.
Data
Research suggests that compounds with similar structures have shown efficacy in reducing neurotoxicity and improving neuronal integrity in preclinical models.
Physical and Chemical Properties Analysis
Physical Properties
Chemical Properties
Solubility: Likely soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic character from the aromatic rings.
Stability: Generally stable under standard laboratory conditions but should be protected from moisture and light.
Applications
Scientific Uses
The primary applications of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine include:
Medicinal Chemistry: Potential use as a lead compound for developing therapies targeting neurodegenerative diseases.
Research Tool: May serve as a tool compound for studying the mechanisms of protein aggregation and neuroprotection in cellular models.
Pharmaceutical Development: Its unique structure could be exploited in drug formulation aimed at enhancing bioavailability and therapeutic efficacy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.